molecular formula C7H5NO2 B8728586 4-Isocyanatophenol CAS No. 23159-72-0

4-Isocyanatophenol

Cat. No. B8728586
M. Wt: 135.12 g/mol
InChI Key: DYKCDKICHOCWGU-UHFFFAOYSA-N
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Patent
US07576082B2

Procedure details

To a stirred solution of phosgene (20% in Toluene, 24 mL, 45.9 mmol) (Aldrich) in ethyl acetate (25 mL) at 0° C. was added aminophenol (0.5 g, 4.59 mmol) (Aldrich). The reaction mixture was stirred at 0° C. for 30 minutes and then heated at 80° C. for 3 hours. The mixture was cooling down to room temperature to give crude 4-isocyanato-phenol as 0.18 M solution in toluene and used for the next step without further purification.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[O:2].[NH2:5][C:6]1[CH:11]=[CH:10]C=[CH:8][C:7]=1O.[C:13](OCC)(=[O:15])C>C1(C)C=CC=CC=1>[N:5]([C:6]1[CH:11]=[CH:10][C:1]([OH:2])=[CH:8][CH:7]=1)=[C:13]=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
24 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
0.5 g
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 80° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooling down to room temperature

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N(=C=O)C1=CC=C(C=C1)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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